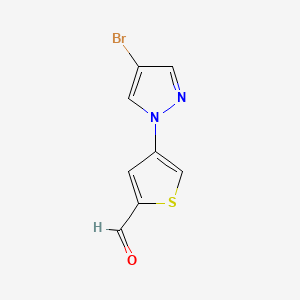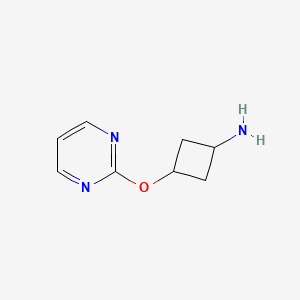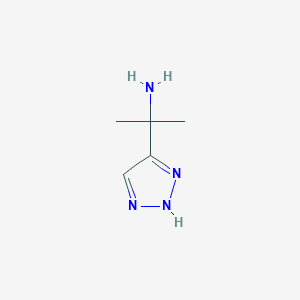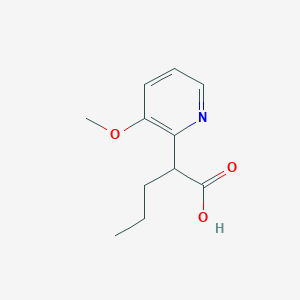
3-(Chlorosulfonyl)-1-benzothiophene-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Chlorosulfonyl)-1-benzothiophene-5-carboxylic acid is a chemical compound with the molecular formula C9H5ClO4S2. It is a derivative of benzothiophene, a sulfur-containing heterocyclic compound. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chlorosulfonyl)-1-benzothiophene-5-carboxylic acid typically involves the chlorosulfonation of 1-benzothiophene-5-carboxylic acid. The reaction is carried out using chlorosulfonic acid as the chlorosulfonating agent. The process involves the following steps:
Chlorosulfonation: 1-benzothiophene-5-carboxylic acid is treated with chlorosulfonic acid at a controlled temperature to introduce the chlorosulfonyl group.
Purification: The reaction mixture is then purified to isolate the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-(Chlorosulfonyl)-1-benzothiophene-5-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles such as amines and alcohols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization: It can undergo cyclization reactions to form more complex heterocyclic compounds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Oxidizing Agents: Hydrogen peroxide and other peroxides are used for oxidation reactions.
Reducing Agents: Sodium borohydride and other hydrides are used for reduction reactions.
Major Products Formed
Substituted Derivatives: Substitution reactions yield various substituted benzothiophene derivatives.
Oxidized Products: Oxidation reactions produce sulfonic acid derivatives.
Reduced Products: Reduction reactions yield thiol derivatives.
Scientific Research Applications
3-(Chlorosulfonyl)-1-benzothiophene-5-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein modification.
Medicine: It is explored for its potential use in drug development, particularly in the synthesis of pharmaceuticals.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(Chlorosulfonyl)-1-benzothiophene-5-carboxylic acid involves its reactivity with nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical synthesis processes to introduce different functional groups into the benzothiophene ring.
Comparison with Similar Compounds
Similar Compounds
3-(Chlorosulfonyl)benzoic acid: Similar in structure but lacks the benzothiophene ring.
Chlorosulfonyl isocyanate: Contains the chlorosulfonyl group but has different reactivity and applications.
6-chlorosulfonylbenzoxazolin-2-ones: Another compound with a chlorosulfonyl group but different heterocyclic structure.
Uniqueness
3-(Chlorosulfonyl)-1-benzothiophene-5-carboxylic acid is unique due to the presence of both the benzothiophene ring and the chlorosulfonyl group. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C9H5ClO4S2 |
|---|---|
Molecular Weight |
276.7 g/mol |
IUPAC Name |
3-chlorosulfonyl-1-benzothiophene-5-carboxylic acid |
InChI |
InChI=1S/C9H5ClO4S2/c10-16(13,14)8-4-15-7-2-1-5(9(11)12)3-6(7)8/h1-4H,(H,11,12) |
InChI Key |
RHULETWWVAJQNX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)C(=CS2)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[1-(Pyridin-4-yl)ethyl]amino}propan-1-ol](/img/structure/B13260656.png)

![7-[(3-Bromophenyl)methyl]-7-azabicyclo[2.2.1]heptane](/img/structure/B13260662.png)
![2-[2-(Oxan-3-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B13260663.png)
![(Butan-2-yl)[(2-nitrophenyl)methyl]amine](/img/structure/B13260670.png)
![2-{[(2-Ethoxyethyl)amino]methyl}phenol](/img/structure/B13260675.png)

![1-{[(1,2,3-Thiadiazol-4-ylmethyl)amino]methyl}cyclohexan-1-ol](/img/structure/B13260683.png)




![2-{2-[(2,6-Dichlorophenyl)sulfanyl]ethyl}piperidine](/img/structure/B13260737.png)
